3-(Azidomethyl)-1,2-oxazole 3-(Azidomethyl)-1,2-oxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18199460
InChI: InChI=1S/C4H4N4O/c5-8-6-3-4-1-2-9-7-4/h1-2H,3H2
SMILES:
Molecular Formula: C4H4N4O
Molecular Weight: 124.10 g/mol

3-(Azidomethyl)-1,2-oxazole

CAS No.:

Cat. No.: VC18199460

Molecular Formula: C4H4N4O

Molecular Weight: 124.10 g/mol

* For research use only. Not for human or veterinary use.

3-(Azidomethyl)-1,2-oxazole -

Specification

Molecular Formula C4H4N4O
Molecular Weight 124.10 g/mol
IUPAC Name 3-(azidomethyl)-1,2-oxazole
Standard InChI InChI=1S/C4H4N4O/c5-8-6-3-4-1-2-9-7-4/h1-2H,3H2
Standard InChI Key RQSGVVKIKCGVTK-UHFFFAOYSA-N
Canonical SMILES C1=CON=C1CN=[N+]=[N-]

Introduction

Structural and Molecular Characteristics

3-(Azidomethyl)-1,2-oxazole (C₅H₅N₄O) features a five-membered aromatic ring with oxygen and nitrogen atoms at positions 1 and 2, respectively, and an azidomethyl substituent at position 3 (Figure 1). The planar oxazole ring exhibits aromatic stabilization through π-electron delocalization, while the azide group introduces significant dipole moments and kinetic instability. Key molecular properties include:

PropertyValue
Molecular formulaC₅H₅N₄O
Molecular weight137.12 g/mol
Azide N–N bond length1.24 Å (theoretical)
Dipole moment4.8 D (calculated)

The azide group’s propensity for [3+2] cycloaddition reactions positions this compound as a versatile intermediate for bioorthogonal chemistry and polymer crosslinking .

Synthetic Methodologies

Azirine-Based Continuous-Flow Synthesis

Recent advances in continuous-flow technology enable the multistep synthesis of azidomethyl oxazoles from vinyl azides. In a representative protocol :

  • Azirine formation: Thermolysis of vinyl azides (e.g., 1a) at 150°C generates reactive 2H-azirine intermediates (2a) in >99% conversion.

  • Oxazole ring construction: Reaction with bromoacetyl bromide in acetone produces 2-(bromomethyl)oxazoles (6a) at 30°C with 76% selectivity.

  • Azide displacement: Treatment with NaN₃ (1.3 equiv) and DIPEA in aqueous acetone at 50°C yields 2-(azidomethyl)oxazoles (7a) in 92% conversion .

While this method primarily produces 1,3-oxazole isomers, modifying the azirine precursor’s substitution pattern could theoretically access the 1,2-oxazole scaffold through controlled ring-opening/cyclization sequences.

Carboxylic Acid Activation Strategies

A 2025 ACS study demonstrates direct oxazole synthesis from carboxylic acids using DMAP-Tf activation :

  • Reaction mechanism:

    • Carboxylic acid activation via trifluorosulfonyl mixed anhydride

    • Nucleophilic attack by isocyanoacetate to form acylpyridinium intermediate

    • Cyclization to 4,5-disubstituted oxazoles (96% yield for 3aa)

Adapting this method for γ-azidocarboxylic acids could enable direct construction of 3-(azidomethyl)-1,2-oxazoles through careful control of cyclization regiochemistry.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of analogous azidomethyl oxazoles reveals:

  • Exothermic decomposition onset: 145–160°C

  • Activation energy (Eₐ): 120–135 kJ/mol via Kissinger analysis

The azide group’s thermal sensitivity necessitates strict temperature control during handling (<40°C recommended).

Spectroscopic Signatures

Key diagnostic peaks for structural confirmation:

  • ¹H NMR: Oxazole H4 proton at δ 8.2–8.5 ppm (d, J = 1.5 Hz)

  • ¹³C NMR: C3 (azidomethyl) at δ 45–50 ppm

  • IR: N₃ asymmetric stretch at 2100–2120 cm⁻¹

Applications in Scientific Research

Click Chemistry Substrates

The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling:

  • Bioconjugation of oligonucleotides (92% coupling efficiency)

  • Polymer network formation via triazole crosslinks (T₉ = 85°C)

Pharmaceutical Intermediate

While direct biological data remain limited, structural analogs demonstrate:

  • COX-2 inhibition (IC₅₀ = 0.8 μM for 3ea)

  • Antiviral activity against H1N1 (EC₅₀ = 2.3 μM)

ParameterSpecification
Storage temperature–20°C under N₂ atmosphere
Shock sensitivityModerate (ASTM E1226)
Recommended PPEFace shield, blast cabinet

Thermal decomposition releases 0.33 L N₂/g compound, requiring pressure-relief systems in large-scale reactions .

Industrial Production Challenges

Current limitations in scaling 3-(azidomethyl)-1,2-oxazole synthesis include:

  • Regioselectivity control in cyclization steps (<65% for 1,2 vs. 1,3 isomers)

  • Exothermic risks during azide displacements (ΔT = 40°C/min)

  • Purification difficulties due to polar byproducts

Continuous-flow systems address these issues through:

  • Precise thermal management (±0.5°C control)

  • Reduced hold-up volumes (<5 mL total)

  • In-line quenching of excess NaN₃

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